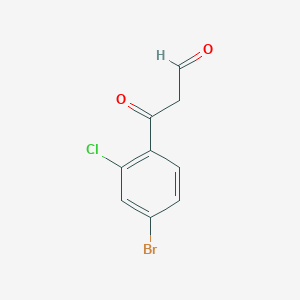
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-(4-Bromo-2-chlorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-2-chlorophenol: Lacks the aldehyde group and has a hydroxyl group instead.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains a morpholine ring attached to the phenyl group.
Uniqueness
3-(4-Bromo-2-chlorophenyl)-3-oxopropanal is unique due to the combination of its aldehyde group and halogenated phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C9H6BrClO2 |
|---|---|
分子量 |
261.50 g/mol |
IUPAC名 |
3-(4-bromo-2-chlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChIキー |
WMWOVEJBQBCFDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
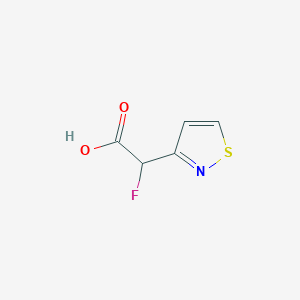
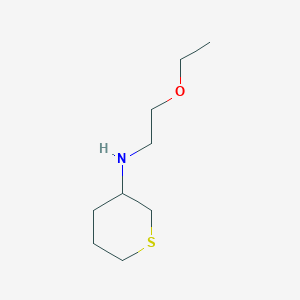
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
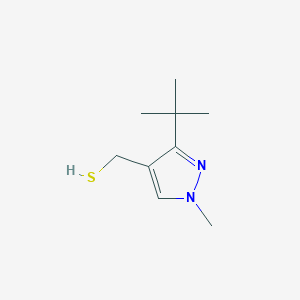
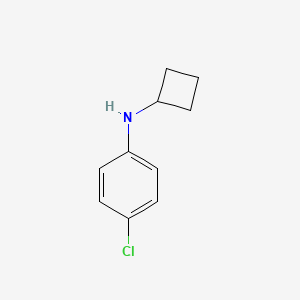

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
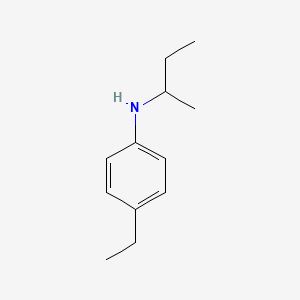


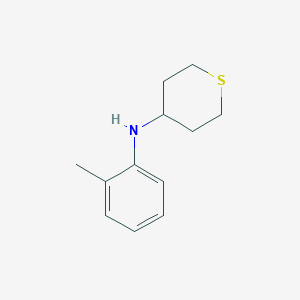
![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
